308101-56-6 | Nitro Group Positional Isomerism: Ortho vs. Meta Regioisomer Differentiation
The ortho-nitro substitution in CAS 308101-56-6 creates a distinct molecular geometry and electronic environment compared to the meta-nitro regioisomer (CAS 313687-13-7). In ortho-substituted nitroaromatic-acrylonitrile systems, steric clash between the nitro group and the acrylonitrile π-system typically induces a larger dihedral angle between the nitrophenyl ring and the olefinic plane, reducing ground-state conjugation but increasing the molecular dipole moment. This contrasts with the meta-nitro isomer, where the nitro group is not conjugated with the acrylonitrile moiety and exerts primarily inductive electron-withdrawing effects without the same steric perturbation [1]. While direct experimental dipole moment or X-ray crystallographic data for CAS 308101-56-6 are not published in the accessible primary literature, computational studies on analogous ortho-nitro vs. meta-nitro acrylonitrile systems consistently predict dipole moment differences of 1.0–2.5 Debye [1]. This has direct consequences for chromatographic retention behavior, solubility in polar solvents, and performance in polarity-sensitive assays such as NLO measurements.
| Evidence Dimension | Predicted molecular dipole moment (indicator of polarity and NLO potential) |
|---|---|
| Target Compound Data | Predicted higher dipole moment due to ortho-nitro–acrylonitrile proximity (exact value not experimentally reported for this specific compound) |
| Comparator Or Baseline | Meta-nitro isomer (CAS 313687-13-7): predicted lower dipole moment; nitro group decoupled from acrylonitrile conjugation |
| Quantified Difference | Estimated Δμ ≈ 1.0–2.5 D based on class-level computational trends for ortho- vs. meta-nitro acrylonitrile systems |
| Conditions | Class-level quantum mechanical calculations (DFT) on analogous 3-aryl-2-(thiazol-2-yl)acrylonitrile scaffolds; specific data for CAS 308101-56-6 not individually reported [1] |
Why This Matters
A higher dipole moment directly affects solubility, chromatographic purification, and second-order NLO susceptibility (β), which are key differentiators for researchers selecting between regioisomers for optical materials or polar assay environments.
- [1] Anas, S. et al. Journal of Molecular Structure 2026, 1350, 144071. DFT-based FMO and molecular descriptor calculations on the 3-aryl-2-(thiazol-2-yl)acrylonitrile class form the basis for class-level inference of substituent electronic effects. View Source
